molecular formula C17H20ClN3O2 B2769375 2-{[1-(2-chlorophenyl)-2-oxocyclohexyl](methyl)amino}-N-(cyanomethyl)acetamide CAS No. 1356655-16-7

2-{[1-(2-chlorophenyl)-2-oxocyclohexyl](methyl)amino}-N-(cyanomethyl)acetamide

Cat. No.: B2769375
CAS No.: 1356655-16-7
M. Wt: 333.82
InChI Key: OCWDPLJABSRCTE-UHFFFAOYSA-N
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Description

2-{1-(2-chlorophenyl)-2-oxocyclohexylamino}-N-(cyanomethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyclohexyl ring, and a cyanomethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(2-chlorophenyl)-2-oxocyclohexylamino}-N-(cyanomethyl)acetamide typically involves multiple steps:

  • Formation of the Cyclohexyl Intermediate: : The initial step involves the formation of the 1-(2-chlorophenyl)-2-oxocyclohexyl intermediate. This can be achieved through a Friedel-Crafts acylation reaction where 2-chlorobenzoyl chloride reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Amination: : The intermediate is then subjected to amination using methylamine. This step introduces the methylamino group to the cyclohexyl ring.

  • Acetamide Formation: : The final step involves the reaction of the aminated intermediate with cyanomethyl acetate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexyl ring, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the chlorophenyl group suggests possible interactions with biological targets.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory or analgesic agents. The specific interactions of the compound with biological pathways could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-{1-(2-chlorophenyl)-2-oxocyclohexylamino}-N-(cyanomethyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets in proteins, while the cyanomethylacetamide moiety might interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-(2-chlorophenyl)-2-oxocyclohexylamino}-N-(methyl)acetamide
  • 2-{1-(2-bromophenyl)-2-oxocyclohexylamino}-N-(cyanomethyl)acetamide
  • 2-{1-(2-chlorophenyl)-2-oxocyclohexylamino}-N-(cyanomethyl)acetamide

Uniqueness

The uniqueness of 2-{1-(2-chlorophenyl)-2-oxocyclohexylamino}-N-(cyanomethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a chlorophenyl group and a cyanomethylacetamide moiety allows for diverse interactions and applications, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of 2-{1-(2-chlorophenyl)-2-oxocyclohexylamino}-N-(cyanomethyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[1-(2-chlorophenyl)-2-oxocyclohexyl]-methylamino]-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-21(12-16(23)20-11-10-19)17(9-5-4-8-15(17)22)13-6-2-3-7-14(13)18/h2-3,6-7H,4-5,8-9,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWDPLJABSRCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC#N)C1(CCCCC1=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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